Tert-butyl 2-acetamidoacetate
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Overview
Description
Tert-butyl 2-acetamidoacetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its stability and is often utilized as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Tert-butyl 2-acetamidoacetate is a chemical compound with a molecular weight of 173.21
Mode of Action
It’s known that the compound is used in chemical transformations .
Biochemical Pathways
It’s known that the tert-butyl group, which is part of the this compound molecule, has a unique reactivity pattern and is used in various chemical transformations .
Action Environment
It’s known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in the compound can be involved in various chemical transformations . The tert-butyl group is a common group present in many drugs across different therapeutic classes .
Molecular Mechanism
It is known that the tert-butyl group can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that the tert-butyl group can be metabolized by a number of cytochrome P450 enzymes (CYPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-acetamidoacetate can be synthesized through a Ritter reaction, which involves the reaction of nitriles with tert-butyl acetate in the presence of sulfuric acid and acetic acid . This method is scalable and provides a robust route for the production of tert-butyl amides.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of acetic acid as a solvent to minimize the generation of isobutylene gas, which is a by-product of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-acetamidoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 2-acetamidoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl acetate: A related compound used as a solvent in organic synthesis.
Tert-butyl carbamate: Another derivative of tert-butyl used in the protection of amines.
Tert-butyl alcohol: A common solvent and intermediate in organic synthesis.
Uniqueness: Tert-butyl 2-acetamidoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-acetamidoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRCHHHNJFCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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